3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid
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Overview
Description
3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6ClF3O3. It is characterized by the presence of a chloro group, a trifluoroethoxy group, and a benzoic acid moiety. This compound is commonly used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Preparation Methods
The synthesis of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid involves several steps:
Reaction of 2,4-dinitrochlorobenzene with trifluoroethanol: This step produces 2,4-dinitrochlorobenzene trifluoroethanol ether.
Reaction with methanesulfonyl chloride: The intermediate is then reacted with methanesulfonyl chloride to form 2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzene.
Hydrolysis: Finally, the compound undergoes hydrolysis to yield this compound.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: The compound is utilized in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
3-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid can be compared with similar compounds such as:
2-Chloro-4-(methylsulfonyl)-3-(2,2,2-trifluoroethoxy)methylbenzoic acid: This compound has a similar structure but includes a methanesulfonyl group, which can alter its reactivity and applications.
2-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid: This compound differs in the position of the chloro and trifluoroethoxy groups, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
3-chloro-2-(2,2,2-trifluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-3-1-2-5(8(14)15)7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVPMOBFHNGWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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